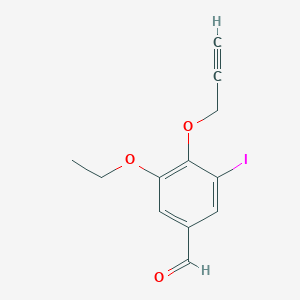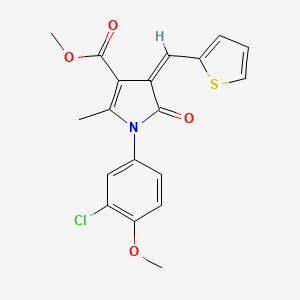
3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde
Overview
Description
3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde, also known as EIPLA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique structure that makes it a promising candidate for various research studies.
Scientific Research Applications
3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde has been studied for its potential applications in various scientific research fields. One of the most promising applications of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde is in the field of organic synthesis. 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde can be used as a building block in the synthesis of other compounds due to its unique structure. Additionally, 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde has been studied for its potential use as a fluorescent probe for biological imaging. The ability of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde to selectively bind to certain proteins makes it a promising candidate for this application.
Mechanism of Action
The mechanism of action of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde is not fully understood. However, it is believed that 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde binds to specific proteins in cells, which can lead to changes in cellular function. Additionally, 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde has been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde can inhibit the growth of certain cancer cells. Additionally, 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde has been shown to have anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde is its unique structure, which makes it a promising candidate for various research applications. Additionally, the synthesis of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde is a relatively straightforward process that can be performed using standard laboratory equipment. However, one of the limitations of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde is that its mechanism of action is not fully understood. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde.
Future Directions
There are several future directions for the study of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde. One potential direction is to further study the mechanism of action of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde. Another potential direction is to study the potential use of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde as a fluorescent probe for biological imaging. Finally, the synthesis of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde can be modified to create other compounds with unique structures, which may have potential applications in various research fields.
Conclusion:
In conclusion, 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde is a promising compound for various scientific research applications. The synthesis of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde is a relatively straightforward process, and its unique structure makes it a promising candidate for various research studies. While the mechanism of action and biochemical and physiological effects of 3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzaldehyde are not fully understood, its potential applications in organic synthesis, cancer research, and inflammation research make it a promising compound for future research studies.
properties
IUPAC Name |
3-ethoxy-5-iodo-4-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h1,6-8H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJAHEZGCWUFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935731.png)
![3,4,5-trimethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3935739.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide](/img/structure/B3935743.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3935759.png)
![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)

![{4-[3-(2-methoxy-4-methylphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B3935784.png)
![(4-ethoxyphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935785.png)

![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![8-(5-bromo-2-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3935809.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3935810.png)
![5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline](/img/structure/B3935812.png)
![1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935823.png)